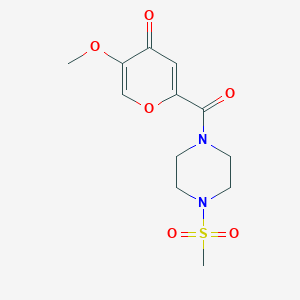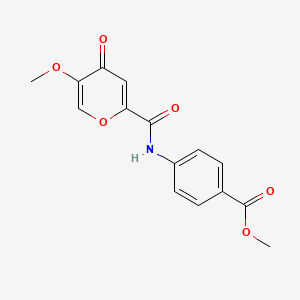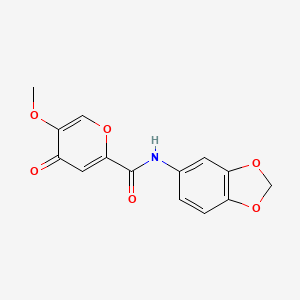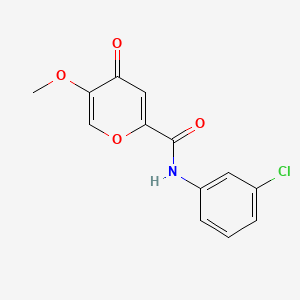
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one (MSPCP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, and has been used for the preparation of compounds with potential therapeutic applications. MSPCP is a synthetic analog of the naturally occurring piperazine-1-carbonyl-2-methanesulfonate (PMS) and is a derivative of the pyranone ring system.
Aplicaciones Científicas De Investigación
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a building block for the synthesis of a variety of compounds, such as peptides, nucleosides, and other biologically active compounds. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various drugs.
Mecanismo De Acción
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one acts as a substrate for various enzymes, such as proteases, phosphatases, and kinases, which catalyze the hydrolysis of the compound to form the corresponding products. The hydrolysis of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is mediated by the enzyme-catalyzed cleavage of the pyranone ring, which is followed by the release of the 4-methanesulfonylpiperazine moiety.
Biochemical and Physiological Effects
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of the neurotransmitter dopamine. In addition, 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to act as an agonist of the serotonin 5-HT1A receptor, and has been shown to modulate the release of the neurotransmitter serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has several advantages for laboratory experiments. It is easily synthesized, is relatively inexpensive, and is stable in aqueous solution. In addition, it is a versatile building block for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
Direcciones Futuras
The potential applications of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one are still being explored. Some potential future directions for research include the development of new synthetic methods for the preparation of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one derivatives, the exploration of its use as a drug delivery system, and the investigation of its effects on various physiological processes. Additionally, further research is needed to elucidate the mechanism of action of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one and its potential therapeutic applications.
Métodos De Síntesis
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one can be synthesized from the reaction of 4-methanesulfonylpiperazine and 5-methoxy-4H-pyran-4-one. The reaction is carried out in anhydrous conditions at a temperature of 80-100°C in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually completed within 1-2 hours, and yields a white crystalline solid.
Propiedades
IUPAC Name |
5-methoxy-2-(4-methylsulfonylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-19-11-8-20-10(7-9(11)15)12(16)13-3-5-14(6-4-13)21(2,17)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUXNUNQZJWGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)

![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)








